Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 302912-82-9
VCID: VC16080785
InChI: InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3
SMILES:
Molecular Formula: C24H19FN2O4
Molecular Weight: 418.4 g/mol

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

CAS No.: 302912-82-9

Cat. No.: VC16080785

Molecular Formula: C24H19FN2O4

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - 302912-82-9

Specification

CAS No. 302912-82-9
Molecular Formula C24H19FN2O4
Molecular Weight 418.4 g/mol
IUPAC Name ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C24H19FN2O4/c1-3-31-24(29)19-12-22(23(28)15-7-9-17(25)10-8-15)27-14-26-20(13-21(19)27)16-5-4-6-18(11-16)30-2/h4-14H,3H2,1-2H3
Standard InChI Key JBFBJBMFRIANTD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC

Introduction

Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound features a unique structural arrangement that includes a pyrrolo ring fused with a pyrimidine ring, further substituted with an ethyl ester group and a 4-fluorobenzoyl moiety. The presence of the 3-methoxyphenyl group enhances its potential biological activity and reactivity in various chemical environments .

Biological Activities and Potential Applications

Compounds in the pyrrolo[1,2-c]pyrimidine class have been noted for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is expected to possess similar bioactive properties, warranting further investigation into its therapeutic potential and safety profile.

Similar Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
Ethyl 7-(4-fluorobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar fluorobenzoyl substitutionAnticancer
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBromine substitution instead of fluorineAntimicrobial
Ethyl 7-(4-chlorobenzoyl)-3-(2-thienyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine substitutionEnzyme inhibition

Synthesis and Chemical Modifications

The synthesis of ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves a one-pot, three-component reaction. This efficient synthesis route allows for the rapid generation of various derivatives by altering the starting materials.

Interaction Studies and Therapeutic Potential

Interaction studies are essential to understand how ethyl 7-(4-fluorobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate interacts with biological targets. These studies may include in vitro and in vivo assays to evaluate its therapeutic potential and safety profile.

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